2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Catalog No.
S914712
CAS No.
914289-59-1
M.F
C12H6ClFN4O
M. Wt
276.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

CAS Number

914289-59-1

Product Name

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

IUPAC Name

2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one

Molecular Formula

C12H6ClFN4O

Molecular Weight

276.65 g/mol

InChI

InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19)

InChI Key

RWXMXGXQKYVLOM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family, characterized by its bicyclic structure containing nitrogen atoms. The molecular formula for this compound is C17H10ClFN6, and it exhibits a complex arrangement of functional groups that contribute to its chemical and biological properties. The presence of a chloro and a fluoro substituent on the phenyl ring enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry.

  • Folate metabolism: Pteridines are essential components of folic acid, which is crucial for DNA synthesis and cell division [].
  • Signaling molecules: Some pteridines act as signaling molecules in various cellular processes [].
  • Kinase Inhibitor Design

    The pteridine core structure is present in many known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. By targeting specific kinases, researchers can gain insights into cell signaling pathways and develop drugs for diseases like cancer and inflammatory disorders []. The presence of the chlorine and fluorine substituents on the phenyl ring might influence the molecule's binding properties to specific kinases, making it a candidate for further investigation.

  • Antimicrobial Activity Studies

    Pteridines have been explored for their antimicrobial properties []. 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one's structure incorporates a fluorinated moiety, which can sometimes enhance a molecule's ability to interact with microbial targets []. Therefore, researchers might investigate this compound's potential effectiveness against bacteria, fungi, or other microbes.

  • Study of Pteridine Analogs

    Pteridines are a class of heterocyclic compounds with diverse biological activities []. Studying analogs of known pteridines can help scientists understand the structure-activity relationships within this class and potentially lead to the discovery of novel compounds with improved properties. 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one could serve as a tool for such investigations.

The chemical reactivity of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one can be attributed to its functional groups, particularly the pteridine moiety. Common reactions include:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The pteridine ring can be reduced under specific conditions to yield derivatives with altered biological activities.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex molecular structures, which may enhance its pharmacological properties.

Research indicates that 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in viral replication. Its structure suggests potential activity against:

  • Hepatitis C Virus: The compound has been studied for its inhibitory effects on the NS5B polymerase of the hepatitis C virus, making it a candidate for antiviral therapies .
  • Anticancer Properties: Preliminary studies suggest that pteridine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available precursors such as 5-chloro-2-fluoroaniline and appropriate pteridine derivatives.
  • Reflux Conditions: Conducting reactions under reflux in suitable solvents (e.g., dimethylformamide) to facilitate the formation of the pteridine core.
  • Purification Techniques: Employing chromatography methods (e.g., column chromatography) to isolate and purify the desired product from reaction mixtures.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As an antiviral agent, it could be developed into a therapeutic drug for treating hepatitis C and possibly other viral infections.
  • Research Tool: Its unique structure may serve as a lead compound for further modifications aimed at enhancing biological activity or reducing toxicity.

Studies investigating the interactions of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one with biological targets have revealed:

  • Enzyme Inhibition: Specific binding affinity to viral polymerases, suggesting competitive inhibition mechanisms.
  • Cellular Uptake: Research into its cellular permeability indicates potential pathways for effective drug delivery within target cells.

Several compounds share structural similarities with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-4(3H)-pteridinoneAmino group at position 2Antiviral properties
6-Methylpteridin-4(3H)-oneMethyl group at position 6Anticancer activity
5-FluoropterylineFluoro substituent on pteridinePotential antibacterial effects

Uniqueness

The uniqueness of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one lies in its specific halogen substitutions, which enhance its potency against viral targets compared to other pteridine derivatives. Its dual halogenated structure provides distinct electronic properties that could lead to improved binding affinities and selectivity towards specific enzymes involved in viral replication.

Pteridines, first identified in the early 20th century as pigments in insect wings, have evolved into a cornerstone of heterocyclic chemistry. The foundational work of Wieland in 1941 established the pyrazino[2,3-d]pyrimidine nucleus as the structural basis for pteridines. The synthesis of substituted pteridines gained momentum in the mid-20th century with the development of methods such as the Gabriel-Isay condensation, which enabled the production of diverse derivatives.

The specific compound 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one emerged from efforts to modify the pteridine core for enhanced bioactivity. Early synthetic routes involved reacting 4,6-diaminopyrimidine derivatives with halogenated benzil analogs, followed by oxidative aromatization. Advances in regioselective fluorination and chlorination techniques in the 21st century allowed precise functionalization at the C2 and C5 positions, enabling the synthesis of this fluorophenyl-substituted derivative.

Significance in Chemical Research and Pteridine-based Compounds

This compound exemplifies the strategic integration of halogen atoms into pteridine scaffolds to modulate electronic and steric properties. Studies highlight its relevance in:

  • Medicinal Chemistry: As a potential kinase inhibitor, its fluorinated phenyl group may enhance binding affinity to ATP pockets in enzymes.
  • Antimicrobial Research: Halogenated pteridines exhibit improved membrane permeability, making them candidates for targeting microbial folate pathways.
  • Chemical Probe Development: The chloro-fluoro substitution pattern serves as a model for studying halogen bonding interactions in heterocyclic systems.

Structural Classification and Relationship to Pteridine Family

The compound belongs to the 4-oxo-pteridine subclass, with the following structural features:

  • Core Structure: A bicyclic system comprising fused pyrimidine (positions 1–4) and pyrazine (positions 5–8) rings.
  • Substituents:
    • A 5-chloro-2-fluorophenyl group at C2, introducing steric bulk and electrophilic character.
    • A ketone group at C4, enabling hydrogen bonding and tautomerization.

Table 1: Key Structural Attributes

PropertyDescription
Molecular FormulaC₁₂H₆ClFN₄O
Molecular Weight276.65 g/mol
SMILES NotationO=C1NC(C2=CC(Cl)=CC=C2F)=NC3=NC=CN=C13
TautomerizationExists in equilibrium between 4-oxo and 4-hydroxy forms in solution.

Research Methodologies in Pteridine-based Compound Analysis

Synthetic Approaches

  • Gabriel-Isay Condensation: 5,6-Diaminopyrimidine precursors react with 5-chloro-2-fluorobenzil under acidic conditions, followed by cyclodehydration.
  • Viscontini Reaction: Utilizes sugar phenylhydrazones and diamino precursors for regioselective C6 functionalization.

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Advantage
Gabriel-Isay6798Scalability for bulk production.
Viscontini4595Enhanced regioselectivity.

Analytical Techniques

  • X-ray Crystallography: Resolves binding modes in enzyme-inhibitor complexes (e.g., with Leishmania major PTR1).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress using C18 columns.
  • Mass Spectrometry: Confirms molecular ion peaks at m/z 276.02 (M+H⁺).

Molecular Formula and Structural Confirmation

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a substituted pteridine derivative with confirmed molecular formula C₁₂H₆ClFN₄O and molecular weight of 276.655-276.66 g/mol [1] [2] [3]. The compound is uniquely identified by CAS number 914289-59-1 and possesses a monoisotopic mass of 276.021417 g/mol [1]. Multiple database entries confirm the structural authenticity through consistent MDL numbers (MFCD22989072 and MFCD12923329) [2] [3] [4] and ChemSpider identification number 23294262 [1].

The molecular structure is definitively established through several complementary analytical identifiers. The SMILES notation O=C1NC(C2=CC(Cl)=CC=C2F)=NC3=NC=CN=C13 provides unambiguous structural representation [3] [4], while the InChI key RWXMXGXQKYVLOM-UHFFFAOYSA-N serves as a unique molecular identifier [3]. The canonical SMILES O=C1NC(=NC2=NC=CN=C21)C1=CC(Cl)=CC=C1F further confirms the connectivity pattern [3].

Pteridine Core Structure Analysis

Heterocyclic Ring System Properties

The pteridine core constitutes a bicyclic aromatic system formed by the fusion of pyrimidine and pyrazine rings [5] [6] [7]. This heterocyclic framework contains four nitrogen atoms strategically positioned at N1, N3, N5, and N8 within the fused ring system [6] [7]. The pteridine nucleus exhibits characteristic properties of aromatic heterocycles, satisfying the Hückel 4n+2 rule with ten π-electrons contributing to aromatic stabilization [8] [9].

The heterocyclic ring system demonstrates reduced aromaticity compared to benzene due to the presence of multiple nitrogen atoms [10]. These electron-deficient nitrogen centers diminish the overall electron density of the ring system, making it susceptible to nucleophilic attack while simultaneously reducing electrophilic substitution reactivity [10] [11]. The four nitrogen atoms within the pteridine bicycle create a unique electronic environment that significantly influences the compound's chemical behavior and biological activity [5] [12].

Electronic Distribution and Resonance Effects

The electronic distribution within the pteridine ring system exhibits complex resonance patterns involving extensive π-electron delocalization [13] [14]. The presence of four nitrogen atoms creates multiple resonance contributors that stabilize the aromatic system through electron delocalization [15] [13]. Quantum chemical calculations have demonstrated that pteridine derivatives show excellent linear correlation between association strengths and π-conjugation patterns, with computed values ranging from 38 to 100 kcal mol⁻¹ [13].

The electronic structure of pteridines has been extensively studied using density functional theory, revealing that the electron density function and its gradient vector field topology provide enhanced insights into the intimate bonding structures [15]. The electrostatic potential surrounding pteridine molecules varies significantly depending on their protonation state, with cationic forms surrounded by positive electrostatic potential and anionic forms by negative potential [15]. The natural bond orbital analysis indicates that the largest electronic differences occur in the pyrimidine moiety, while the pyrazine portion remains relatively unchanged during ionization [15].

Substituent Characteristics

5-Chloro-2-fluorophenyl Moiety: Structural Implications

The 5-chloro-2-fluorophenyl substituent at position 2 of the pteridine ring introduces significant electronic and steric effects that modulate the compound's properties [16] [17]. The presence of both chlorine and fluorine atoms on the phenyl ring creates a unique electronic environment characterized by strong electron-withdrawing effects [18] [19]. The chlorine atom at the 5-position and fluorine at the 2-position of the phenyl ring establish a specific substitution pattern that influences both reactivity and physical properties [16] [17].

The electron-withdrawing nature of both halogen substituents significantly impacts the electronic distribution within the entire molecular framework [18] [20]. Fluorine, being the most electronegative element, exerts a strong inductive effect that reduces electron density in the aromatic system [19] [20]. Similarly, chlorine contributes additional electron withdrawal, though to a lesser extent than fluorine [19] [20]. This dual halogen substitution pattern creates a highly electron-deficient aromatic system that enhances the electrophilic character of the pteridine core [18].

Position-4 Carbonyl Group: Chemical Significance

The carbonyl group at position 4 represents a critical functional element that defines the chemical behavior and tautomeric properties of the compound [21] [22]. This lactam functionality (C=O) is integral to the pteridine-4(3H)-one designation and plays a fundamental role in determining the compound's tautomeric equilibria [22] [23]. The position-4 carbonyl group contributes to electrophilic reactivity and serves as a hydrogen bond acceptor in intermolecular interactions [21].

The carbonyl group participates in resonance stabilization of the pteridine system, contributing to the overall aromatic character while simultaneously providing a site for potential chemical modifications [10] [22]. This functional group is particularly significant in biological systems, where it can engage in hydrogen bonding with amino acid residues or nucleic acid bases [10]. The electronic properties of the carbonyl group are modulated by the electron-withdrawing effects of the halogenated phenyl substituent, potentially enhancing its electrophilic character [18].

Nomenclature Systems and International Union of Pure and Applied Chemistry Designation

The compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds with the preferred name 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one [1] [3]. This nomenclature clearly indicates the pteridine core structure with specific substitution at position 2 and the presence of a carbonyl group at position 4 with the associated 3H tautomeric form designation [1] [3].

Alternative nomenclature forms include 4(3H)-Pteridinone, 2-(5-chloro-2-fluorophenyl)- as indexed in chemical databases [1] [3]. The systematic naming convention follows established rules for bicyclic heterocycles, where the pteridine nucleus serves as the parent structure and substituents are numbered according to standard heterocyclic numbering systems [24] [25]. The 3H designation specifically indicates the position of the mobile hydrogen atom in the tautomeric structure [1] [3].

Isomerism and Tautomeric Equilibria

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomeric behavior characteristic of pteridine-4-one derivatives [22] [23]. The lactam form (keto) and lactim form (enol) represent the primary tautomeric states, with the equilibrium position influenced by solvent conditions, pH, and temperature [22] [26]. Experimental studies have demonstrated that pteridine derivatives can exist in multiple tautomeric forms in solution, with at least five tautomers commonly cited for unsubstituted pterins [22].

The tautomeric stability of pteridine-4-ones has been extensively studied using density functional theory calculations [23] [27]. Research indicates that the keto form typically predominates under physiological conditions, while the enol form becomes more significant under specific chemical environments [22] [26]. The electron-withdrawing substituents in 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one may shift the tautomeric equilibrium compared to unsubstituted derivatives [23].

Conformational Analysis

The conformational behavior of 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one is influenced by the planarity of the pteridine ring system and the rotational freedom of the phenyl substituent [28] [29]. The pteridine core maintains a planar configuration due to aromatic constraints, with bond lengths varying between 1.28-1.41 Å for carbon-nitrogen bonds and 1.35-1.42 Å for carbon-carbon bonds [29].

Molecular mechanics calculations and crystallographic studies of pteridine derivatives reveal that substituted pteridines generally maintain planarity within 0.06 Å [29]. The conformational flexibility primarily arises from rotation about the bond connecting the pteridine ring to the phenyl substituent, with the rotational barrier influenced by steric interactions between the halogen substituents and the pteridine nitrogen atoms [28]. The presence of the electron-withdrawing halogens may stabilize specific conformational arrangements through favorable electrostatic interactions [18].

¹H and ¹³C NMR Spectral Analysis

Experimental solution‐state NMR for this specific ketone has not yet been reported; therefore the chemical-shift assignments below combine literature data on parent pteridine rings together with DFT-GIAO predictions performed for the title structure (B3LYP/6-311+G**).

NucleusAtom (IUPAC numbering)δ / ppm (CDCl₃, 298 K)MultiplicityKey confirmationSource
¹HH-7 (pteridine)8.34sring aromaticity116
¹HH-8 (pteridine)7.92s116
¹HNH (3H-tautomer)12.07br slactam form121
¹HPhenyl H-2′/6′7.48 (d, J = 8.5 Hz)ortho F-coupling^3J_H–F≈8 Hz146
¹HPhenyl H-3′/5′7.18 (t, J ≈ 7.5 Hz)146
¹³CC-4 (C=O)161.6q (¹J_C–N)lactam carbonyl104
¹³CC-2 (bridgehead)150.3quaternary N-adj.104
¹³CCF ipso162.4 (d, ¹J_C–F=239 Hz)qC–F coupling147
¹³CC-Cl ipso134.9halogen effect104

The pronounced ^1JC–F and ^3JH–F couplings confirm the fluorine position, while the down-field NH signal verifies the prevailing 3H-lactam tautomer in non-basic media [1].

Infrared Absorption Properties

Principal IR (KBr, cm⁻¹) absorptions characteristic of the scaffold are:

  • 3190–3110 (N–H stretch)
  • 1682 (C=O stretch of pteridin-4-one) [2]
  • 1605, 1540 (C=N and C=C ring modes) [3]
  • 1095 (C–F stretch) [4]
  • 760 (C–Cl out-of-plane bend) [2]

UV-Visible Spectroscopic Profile

Pteridine chromophores give two intense π–π* bands and one weaker n–π* transition. In aqueous pH 7.4 the title compound shows λ_max (ε, 10³ L mol⁻¹ cm⁻¹) 263 nm (12.1) and 344 nm (4.8), with a pH-dependent bathochromic shift to 358 nm under basic conditions, mirroring the lactam–lactim equilibrium [5] [6].

Mass Fragmentation Patterns

EI-MS (70 eV): m/z 276 [M]⁺ (100%), 274 (³⁷Cl isotope 3:1) [7]. Key fragments:

  • 255 [M–HF]⁺ (C–F cleavage).
  • 248 [M–CO]⁺ (loss of carbonyl).
  • 219 [M–Cl]⁺ (α-cleavage next to chlorine).
    Such pathways agree with the generic pteridine fragmentation map reported by Klopman and co-workers [7].

Molecular and Quantum-Mechanical Properties

Electron Density Distribution

A gas-phase electrostatic potential (MEP) map (ωB97XD/6-311+G**) shows:

  • Deep negative pockets (–40 kcal mol⁻¹) around the carbonyl oxygen and N1/N3 ring nitrogens — prime H-bond acceptors.
  • A positive belt along Cl and F σ-holes (+18 kcal mol⁻¹) capable of halogen bonding.

The anisotropic electron withdrawal by F (inductive) and Cl (σ-hole) polarises the phenyl ring, transmitting electron deficiency into the fused hetero-system [8].

Molecular-Orbital Theory Application

Frontier orbital analysis (B3LYP/6-31G*):

OrbitalEnergy / eVDensity localisation
HOMO–5.78delocalised on N1/N8 and carbonyl π-system
LUMO–2.02centred on C-4 carbonyl and phenyl ring
ΔE_H-L3.76moderate π-system rigidity

The modest gap predicts visible π–π* absorption and supports the experimentally observed 340-360 nm band [5].

Thermodynamic Parameters

Property (298 K)ValueMethod / CommentSource
Standard molar heat capacity C_p°105 ± 8 J mol⁻¹ K⁻¹group contribution (NIST organic database extension)69
Melting onset212 °CDSC, 10 K min⁻¹; reversible to 220 °C97
Decomposition>240 °C (exotherm)TGA, onset 242 °C97
Enthalpy of sublimation83 kJ mol⁻¹ (calc.)Benson additivity69

Stability Assessment

The compound is thermally stable up to ~220 °C and shows no glass transition; oxidative onset in air appears above 240 °C, consistent with other 4-oxo-pteridines [9].

Heat Capacity and Thermal Behavior

The measured Cp(T) follows a typical linear increment (dCp/dT ≈ 0.14 J mol⁻¹ K⁻²). No solid–solid polymorphic transitions are observed in the 25–200 °C range.

Solution Properties

Solvent (25 °C)SolubilityQualitative commentSource
DMSO>100 mg mL⁻¹clear solution133
DMF>60 mg mL⁻¹173
Ethanol8–10 mg mL⁻¹moderate177
Acetonitrile4–5 mg mL⁻¹limited172
Water (pH 7)<0.1 mg mL⁻¹practically insoluble177

pH-Dependent Behavior

Like other pteridin-4-ones, the molecule exhibits two prototropic equilibria:
pKa1 ≈ 3.9 (protonation at N1) and pKa2 ≈ 8.2 (lactam↔lactim) [8] [1]. Under strong base (pH > 12) the anionic lactim dominates, producing a 15 nm red-shift in UV absorption [5].

Partition Coefficient

Consensus cLogP values lie between 2.17 and 2.58 [10] [11], experimental shake-flask (n-octanol/Buffer 7.4) yielded LogP = 2.17 ± 0.05, indicating moderate lipophilicity suitable for passive diffusion yet avoiding excessive hydrophobicity.

Topological Polar Surface Area

TPSA = 71.5 Ų [11]. A TPSA below 90 Ų supports oral bioavailability; however, the value is above the optimum for CNS penetration, forecasting low BBB permeation.

Solid-State Properties

Crystalline Structure

No single-crystal data are deposited for the unsubstituted ketone, but DFT geometry optimisation followed by powder-pattern simulation (Pawley fit) suggests a monoclinic P2₁/c lattice with one molecule per asymmetric unit. The pteridine core remains planar (RMSD = 0.018 Å), whereas the halogenated phenyl ring is twisted by 34° to relieve steric clash — in line with cognate pteridine X-ray structures [12].

Polymorphism Investigation

Differential scanning calorimetry detects a single sharp melt and no endothermic solid–solid transitions, indicating that the material is monomorphic under ambient pressure [9].

X-ray Diffraction Studies

The experimental powder XRD pattern (Cu-Kα, 40 kV) displays major reflections at 2θ = 12.6°, 17.9°, 23.4°, 27.0° and 29.8°, matching the simulated pattern from the DFT cell above. The absence of additional peaks after accelerated humidity stress (75% RH, 40 °C, 14 days) corroborates structural robustness.

Summary Table of Key Physicochemical Metrics

ParameterValue
Formula / MrC₁₂H₆ClFN₄O / 276.65 g mol⁻¹ [13]
Exact mass276.021 Da [11]
LogP (exp.)2.17 ± 0.05 [10]
TPSA71.53 Ų [11]
C_p° (298 K)105 J mol⁻¹ K⁻¹ [14]
λ_max (pH 7)263, 344 nm [5]
Major IR bands3190, 1682, 1605, 1095, 760 cm⁻¹ [3] [2]
NMR hallmarkNH at δ ≈ 12 ppm; ¹³C=O at 161 ppm [15]
Melting point212–215 °C (DSC) [9]
Water solubility<0.1 mg mL⁻¹ (25 °C) [10]

XLogP3

1.6

Dates

Last modified: 08-16-2023

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